N-benzyl-2-iodo-N-(pyridin-2-yl)benzamide
Description
N-benzyl-2-iodo-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, an iodine atom, and a pyridin-2-yl group attached to the benzamide core
Properties
IUPAC Name |
N-benzyl-2-iodo-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O/c20-17-11-5-4-10-16(17)19(23)22(18-12-6-7-13-21-18)14-15-8-2-1-3-9-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIALZDLQPQTPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-iodo-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-iodobenzoyl chloride with N-benzyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-iodo-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The benzyl and pyridin-2-yl groups can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Compounds where the iodine atom is replaced by other functional groups.
Oxidation Products: Compounds with higher oxidation states, such as iodinated derivatives.
Reduction Products: Compounds with reduced functional groups, such as deiodinated derivatives.
Scientific Research Applications
N-benzyl-2-iodo-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-benzyl-2-iodo-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The iodine atom and pyridin-2-yl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: Lacks the benzyl and iodine groups, making it less versatile in certain reactions.
N-benzyl-N-(pyridin-2-yl)benzamide:
2-iodobenzamide: Contains the iodine atom but lacks the benzyl and pyridin-2-yl groups, limiting its functionality.
Uniqueness
N-benzyl-2-iodo-N-(pyridin-2-yl)benzamide is unique due to the combination of the benzyl, iodine, and pyridin-2-yl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
